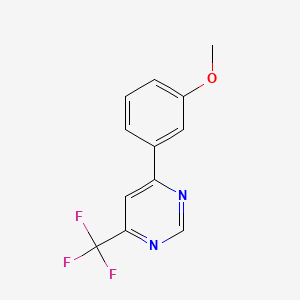![molecular formula C28H47NO4S B13726041 (1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)
(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one is a complex organic molecule characterized by its multiple chiral centers and intricate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise reaction conditions to ensure the correct stereochemistry at each chiral center. Common synthetic routes may include:
Formation of the tricyclic core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of functional groups: Various functional groups such as hydroxyl, acetoxy, and vinyl groups are introduced through reactions like hydroxylation, acetylation, and vinylation.
Attachment of the diethylaminoethylthio group: This step involves nucleophilic substitution reactions where the diethylaminoethylthio group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides are used in substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one: shares similarities with other tricyclic compounds that have multiple chiral centers and similar functional groups.
Uniqueness
- The unique combination of functional groups and stereochemistry in this compound distinguishes it from other similar molecules. Its specific arrangement of atoms and functional groups imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C28H47NO4S |
|---|---|
Molekulargewicht |
493.7 g/mol |
IUPAC-Name |
[(1S,2R,3S,4S,6R,8R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate |
InChI |
InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19?,20-,22+,24-,25-,26+,27?,28-/m0/s1 |
InChI-Schlüssel |
UURAUHCOJAIIRQ-HXKXTKSZSA-N |
Isomerische SMILES |
CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CCC(C1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C |
Kanonische SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(1R)-2-[[(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13725963.png)
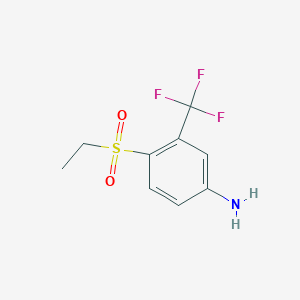
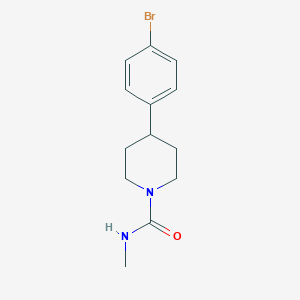
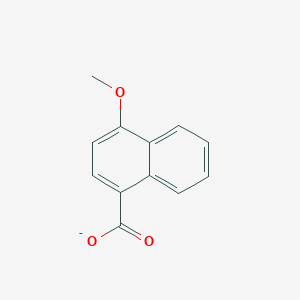
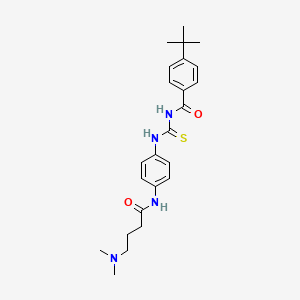

![1-[alpha-Methyl-4-(2-methylpropyl)benzeneacetate] beta-D-Glucopyranuronic Acid](/img/structure/B13726010.png)
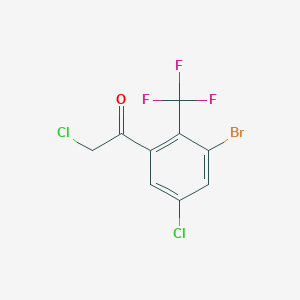
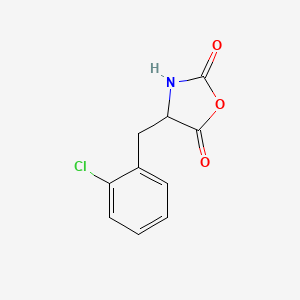
![1-[2-(3-Trifluoromethylphenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13726022.png)
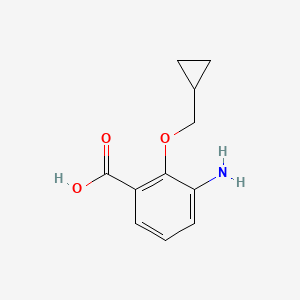
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)
